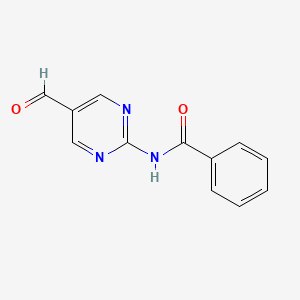![molecular formula C9H7Cl2N3O2 B13106384 2,4-Dichloro-6,7-dimethoxypyrido[2,3-d]pyrimidine](/img/structure/B13106384.png)
2,4-Dichloro-6,7-dimethoxypyrido[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-6,7-dimethoxypyrido[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound is characterized by the presence of two chlorine atoms and two methoxy groups attached to the pyrido[2,3-d]pyrimidine core. It is of significant interest in medicinal chemistry due to its potential biological activities.
Preparation Methods
The synthesis of 2,4-Dichloro-6,7-dimethoxypyrido[2,3-d]pyrimidine typically involves the chlorination of 6,7-dimethoxypyrido[2,3-d]pyrimidine. The reaction is carried out using phosphorus oxychloride (POCl3) as the chlorinating agent under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Chemical Reactions Analysis
2,4-Dichloro-6,7-dimethoxypyrido[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, and alcohols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dechlorinated derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides in the presence of palladium catalysts to form more complex structures.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as an anticancer agent by inhibiting key enzymes and pathways involved in cancer cell proliferation.
Biological Research: The compound is used as a tool to study the biological functions of pyrido[2,3-d]pyrimidine derivatives and their interactions with biological targets.
Industrial Applications: It serves as an intermediate in the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6,7-dimethoxypyrido[2,3-d]pyrimidine involves its interaction with specific molecular targets such as tyrosine kinases, phosphodiesterases, and other enzymes. By binding to these targets, the compound can inhibit their activity, leading to the suppression of cellular processes such as proliferation, differentiation, and survival .
Comparison with Similar Compounds
2,4-Dichloro-6,7-dimethoxypyrido[2,3-d]pyrimidine can be compared with other similar compounds such as:
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine: This compound also contains chlorine atoms but lacks the methoxy groups, which may affect its biological activity and chemical reactivity.
2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine: This compound has a thieno ring instead of the pyrido ring, which can lead to different pharmacological properties.
Properties
Molecular Formula |
C9H7Cl2N3O2 |
|---|---|
Molecular Weight |
260.07 g/mol |
IUPAC Name |
2,4-dichloro-6,7-dimethoxypyrido[2,3-d]pyrimidine |
InChI |
InChI=1S/C9H7Cl2N3O2/c1-15-5-3-4-6(10)12-9(11)14-7(4)13-8(5)16-2/h3H,1-2H3 |
InChI Key |
ZHBFPTUDXPYMGT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=C2C(=C1)C(=NC(=N2)Cl)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Methoxy-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B13106307.png)

![4-Ethoxy-6,8-dimethyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine](/img/structure/B13106325.png)
![5-Methyl-5H-thiazolo[3,2-a]pyrimidine](/img/structure/B13106335.png)
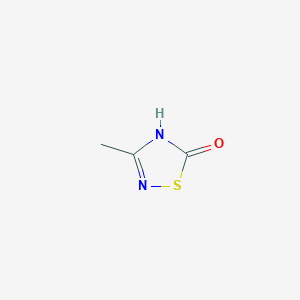
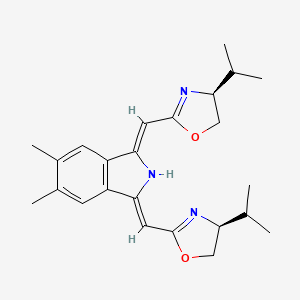
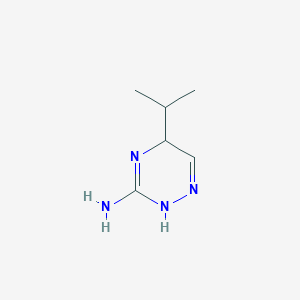
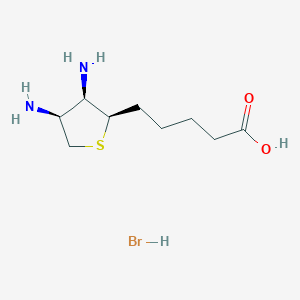

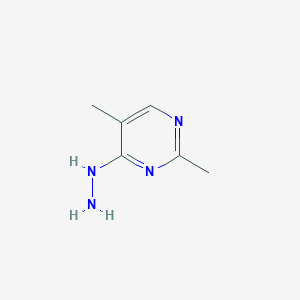
![4,4,5,5-Tetramethyl-2-(4'-(naphthalen-2-yl)-[1,1'-biphenyl]-4-yl)-1,3,2-dioxaborolane](/img/structure/B13106390.png)

